molecular formula C10H13BrO2 B2762288 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol CAS No. 1267535-56-7

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol

Cat. No.: B2762288
CAS No.: 1267535-56-7
M. Wt: 245.116
InChI Key: INXLMQJSTKLRME-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol is a brominated aromatic secondary alcohol with a methoxy substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₃BrO₂, and its structure features a tertiary alcohol group attached to a substituted benzene ring.

  • Hydrolysis of esters: For example, methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate was hydrolyzed using KOH in methanol/acetone to yield carboxylic acid derivatives .
  • Nucleophilic substitution: Bromophenol derivatives react with alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF) to form ethers or alcohols .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXLMQJSTKLRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom to the phenyl ring, and the Grignard reaction adds the propan-2-ol moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

    Oxidation: 2-(3-Bromo-4-methoxy-phenyl)-propan-2-one.

    Reduction: 2-(4-Methoxy-phenyl)-propan-2-ol.

    Substitution: 2-(3-Azido-4-methoxy-phenyl)-propan-2-ol.

Scientific Research Applications

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol, differing in substituent positions or additional functional groups:

Compound Name Molecular Formula Substituents Key Properties/Applications Source
2-(5-Bromo-2-chlorophenyl)propan-2-ol C₉H₁₀BrClO Br (C5), Cl (C2) Higher lipophilicity (XLogP3 = 2.9); potential intermediate in drug synthesis .
2-(4-Methoxyphenyl)propan-2-ol C₁₀H₁₄O₂ OMe (C4) Lower molecular weight (178.22 g/mol); used in fragrance and polymer industries .
2-(2-Bromo-5-methyl-phenyl)-propan-2-ol C₁₀H₁₃BrO Br (C2), Me (C5 Higher solubility in organic solvents; research applications in catalysis .
3-(2-Bromo-3-methoxyphenoxy)-2,2-dimethylpropan-1-ol C₁₄H₁₉BrO₃ Br (C2), OMe (C3), ether linkage Demonstrated spasmolytic activity in pharmacological studies .
Key Observations:
  • Substituent position : The bromine and methoxy groups in this compound are positioned at C3 and C4 , respectively, which may enhance steric hindrance compared to analogues like 2-(4-methoxyphenyl)propan-2-ol (methoxy at C4 only) .
  • Lipophilicity: Bromine at C3 increases lipophilicity (predicted XLogP3 ~3.2) compared to non-brominated analogues (e.g., 2-(4-methoxyphenyl)propan-2-ol, XLogP3 ~1.5) .
  • Reactivity : The tertiary alcohol group in this compound is less nucleophilic than primary alcohols (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol), influencing its utility in etherification or esterification reactions .

Biological Activity

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol, also known as (S)-1-(3-bromo-4-methoxyphenyl)propan-2-ol, is an organobromine compound with significant potential in organic synthesis and biomedical research. The compound features a bromine atom, a methoxy group, and an amino alcohol moiety, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO2, with a molecular weight of approximately 273.12 g/mol. Its structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions due to the presence of the bromine and methoxy groups.

Property Value
Molecular FormulaC10H13BrO2
Molecular Weight273.12 g/mol
Functional GroupsAlcohol, Bromine, Methoxy
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino alcohol moiety enables it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The bromine atom enhances binding affinity and specificity towards certain biological targets, making it a candidate for drug development.

Interaction Studies

Preliminary studies suggest that similar compounds may interact with neurotransmitter systems or inflammatory pathways, indicating possible therapeutic uses in treating conditions like pain or inflammation. The compound's structural features allow it to participate in nucleophilic substitution reactions and other coupling reactions relevant to synthetic applications in organic chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : There are indications that the compound could interact with neurotransmitter systems, suggesting possible neuroprotective roles.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives of this compound and evaluated their biological activities, highlighting its potential as an antimicrobial agent .
  • Mechanistic Insights : Research focused on the mechanism by which the compound interacts with specific enzymes showed that it could inhibit certain biochemical pathways relevant to inflammation .
  • Comparative Analysis : A comparative study with similar compounds revealed that the presence of both bromine and methoxy groups significantly enhanced biological activity compared to analogs lacking these substituents .

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